5-Bromo-4-chloro-2-methylaniline
Overview
Description
5-Bromo-4-chloro-2-methylaniline: is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of toluene to produce nitrotoluene, followed by selective halogenation to introduce bromine and chlorine atoms at specific positions on the benzene ring. The nitro group is then reduced to an amine group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine and chlorine atoms direct incoming electrophiles to specific positions on the benzene ring.
Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride are commonly used.
Nucleophilic Substitution: Reagents like alkyl halides and bases are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various halogenated derivatives of this compound.
Nucleophilic Substitution: Products include alkylated and acylated derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the development of pharmaceuticals, particularly as a precursor for the synthesis of drugs with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes,
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBHOPYATVVLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674300 | |
Record name | 5-Bromo-4-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126367-88-1 | |
Record name | 5-Bromo-4-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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